molecular formula C15H12N2O B181045 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- CAS No. 642-36-4

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-

Cat. No.: B181045
CAS No.: 642-36-4
M. Wt: 236.27 g/mol
InChI Key: JAWYWGRTWUVTEN-UHFFFAOYSA-N
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Description

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms. The presence of phenyl groups at the 4 and 5 positions of the ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole compound . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .

    Oxidation: The compound can be oxidized to form imidazole N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the compound can yield imidazole derivatives with different substituents at the nitrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of substituted imidazole derivatives.

Scientific Research Applications

Overview

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is a heterocyclic compound characterized by its unique five-membered ring structure containing two nitrogen atoms. Its molecular formula is C15H12N2O, and it has garnered significant attention in various scientific fields due to its diverse applications in chemistry, biology, and medicine.

Medicinal Chemistry

The compound exhibits a range of biological activities that make it valuable in medicinal chemistry. Notably:

  • Antimicrobial Activity : Research indicates that derivatives of 2H-Imidazol-2-one can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. This property is crucial for developing new antibiotics to combat resistant bacterial infections .
  • Enzyme Inhibition : The compound has been shown to inhibit lipoxygenases (ALOX15), enzymes involved in inflammatory processes. This inhibition suggests potential therapeutic applications for treating inflammation-related conditions .
  • Anticancer Potential : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. This anticancer activity highlights its potential as a lead compound for developing new cancer therapies .

Organic Synthesis

In organic chemistry, 2H-Imidazol-2-one serves as a versatile building block for synthesizing complex molecules. Its ability to participate in various chemical reactions—including oxidation, reduction, and substitution—makes it an essential component in the synthesis of pharmaceuticals and agrochemicals .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is utilized in catalysis and material science applications, where metal-imidazole complexes can enhance reaction rates or stabilize reactive intermediates .

Case Study 1: Inhibition of ALOX15

A study focused on the structural requirements for enzyme inhibition revealed that modifications to the imidazole ring significantly impacted binding affinity to ALOX15. Molecular docking studies indicated critical interactions between the compound and active site residues of the enzyme, suggesting that specific structural features are essential for effective inhibition.

Case Study 2: Antimicrobial Testing

A series of derivatives based on 2H-Imidazol-2-one were synthesized and tested against various bacterial strains. Results indicated that certain substitutions on the phenyl rings enhanced activity against Staphylococcus aureus compared to Escherichia coli. This finding underscores the importance of structure-activity relationships in guiding future drug development efforts .

Comparison with Similar Compounds

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- can be compared with other imidazole derivatives, such as 1,3-dihydro-2H-imidazol-2-one and 4,5-diphenyl-1H-imidazole . While these compounds share a similar core structure, the presence of different substituents can significantly impact their reactivity and applications. For example, the diphenyl groups in 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- enhance its stability and make it more suitable for certain industrial applications .

Similar compounds include:

These compounds can be used in similar applications but may offer different advantages depending on the specific requirements of the research or industrial process.

Biological Activity

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is a heterocyclic compound belonging to the imidazole family. Its unique structure, featuring a five-membered ring with two nitrogen atoms and phenyl groups at positions 4 and 5, contributes to its stability and reactivity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its biological activities.

  • Molecular Formula : C15H12N2O
  • CAS Number : 642-36-4
  • IUPAC Name : 4,5-diphenyl-1,3-dihydroimidazol-2-one

Biological Activity

Research indicates that 2H-Imidazol-2-one derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance, some derivatives of imidazole have been tested against various bacterial strains, demonstrating effective inhibition of growth.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, it has been noted for its interactions with lipoxygenases (ALOX15), which are implicated in various inflammatory diseases. The structure of 2H-Imidazol-2-one suggests it may act as an allosteric inhibitor for ALOX15, potentially leading to therapeutic applications in treating inflammation-related conditions .
  • Anticancer Potential : Some studies have suggested that imidazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits ALOX15 activity
AnticancerInduces apoptosis in various cancer cell lines

Case Study 1: Inhibition of ALOX15

In a study examining the structural requirements for enzyme inhibition, it was found that modifications to the imidazole ring significantly impacted the potency against ALOX15. The binding affinity was evaluated using molecular docking studies, revealing critical interactions between the compound and active site residues of the enzyme .

Case Study 2: Antimicrobial Testing

A series of derivatives based on 2H-Imidazol-2-one were synthesized and tested for antimicrobial activity. The results indicated that certain substitutions on the phenyl rings enhanced activity against Staphylococcus aureus compared to Escherichia coli, suggesting a structure-activity relationship that could guide future drug development .

Mechanistic Insights

The biological activity of 2H-Imidazol-2-one is believed to stem from its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of nitrogen atoms in the imidazole ring allows for hydrogen bonding and coordination with metal ions, which can be crucial for enzyme catalysis or inhibition.

Properties

IUPAC Name

4,5-diphenyl-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWYWGRTWUVTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30982744
Record name 4,5-Diphenyl-1H-imidazol-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-36-4
Record name 642-36-4
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Record name 4,5-Diphenyl-1H-imidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one
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Q & A

Q1: What is the role of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one in the reaction between isocyanides and dialkyl acetylenedicarboxylates?

A1: The research articles [, ] indicate that 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one acts as a catalyst in the reaction between isocyanides and dialkyl acetylenedicarboxylates. While the exact mechanism is not fully elucidated within these articles, its presence is crucial for the formation of 5H-imidazo[2,1-b][1,3]oxazine derivatives. This suggests that the compound likely facilitates a key step in the reaction pathway, enabling the formation of the desired heterocyclic product.

Q2: Are there any details about the reaction conditions or yields in the synthesis of 5H-imidazo[2,1-b][1,3]oxazine derivatives?

A2: Unfortunately, the provided abstracts [, ] do not provide specific details about reaction conditions such as temperature, solvent, or reaction time. Similarly, information regarding the yields of 5H-imidazo[2,1-b][1,3]oxazine derivatives obtained using this synthetic method is not available in the abstracts. Further investigation into the full text of the articles would be necessary to obtain these details.

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